Introduction: The Strategic Role of Non-Canonical Amino Acids in Peptide Synthesis
Introduction: The Strategic Role of Non-Canonical Amino Acids in Peptide Synthesis
An In-Depth Technical Guide to Fmoc-3-Methyl-D-Homophenylalanine
In the landscape of modern peptide science and drug development, the strategic incorporation of non-canonical amino acids has emerged as a cornerstone for innovation. These engineered building blocks offer a sophisticated toolkit to modulate the pharmacological properties of peptide-based therapeutics, overcoming inherent limitations such as poor metabolic stability and low bioavailability. At the forefront of this technology is the use of Nα-Fmoc (9-fluorenylmethoxycarbonyl) protected amino acids in Solid-Phase Peptide Synthesis (SPPS), a methodology that has become the gold standard due to its efficiency, versatility, and mild reaction conditions.[][2]
The Fmoc protecting group is prized for its base-lability; it remains stable throughout the acid-mediated coupling steps but is efficiently cleaved by a mild base, typically piperidine, ensuring the integrity of sensitive peptide sequences and complex side-chain modifications.[3][4][5] This orthogonal protection strategy allows for the seamless assembly of intricate peptide chains on a solid support, facilitating purification and automation.[][4]
This guide focuses on a specialized non-canonical amino acid, Fmoc-3-Methyl-D-Homophenylalanine . This compound is a powerful tool for peptide chemists, uniquely combining three critical structural motifs:
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D-Stereochemistry : The D-configuration at the α-carbon provides steric shielding against proteolytic enzymes, significantly enhancing the peptide's in-vivo half-life.
-
Homophenylalanine Backbone : The additional methylene group in the side chain compared to phenylalanine introduces greater conformational flexibility, allowing for refined tuning of receptor binding affinity and selectivity.[6]
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3-Methylphenyl Group : The methyl substitution on the aromatic ring introduces steric hindrance and increases hydrophobicity, which can be leveraged to modulate peptide structure and protein-protein interactions.
By dissecting the properties, synthesis, and applications of Fmoc-3-Methyl-D-Homophenylalanine, this document serves as a comprehensive resource for researchers aiming to harness its potential in creating next-generation peptide therapeutics and advanced biochemical probes.
Physicochemical and Structural Characteristics
The precise architecture of Fmoc-3-Methyl-D-Homophenylalanine dictates its behavior in synthetic protocols and its influence on the final peptide. Its core properties are summarized below.
Structural Formula
Figure 1: 2D structure of (2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methylphenyl)butanoic acid.
Key Properties
| Property | Value | Reference / Note |
| IUPAC Name | (2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methylphenyl)butanoic acid | - |
| Synonyms | Fmoc-D-hPhe(3-Me)-OH | - |
| CAS Number | Not broadly cataloged; typically available via custom synthesis. | The isomeric L-β-homophenylalanine derivative has CAS 270062-94-7. |
| Molecular Formula | C₂₆H₂₅NO₄ | Deduced from structure. Isomeric with (S)-Fmoc-3-methyl-β-Homophe-OH. |
| Molecular Weight | 415.48 g/mol | Isomeric with (S)-Fmoc-3-methyl-β-Homophe-OH.[7] |
| Appearance | White to off-white crystalline powder or solid | Typical for Fmoc-amino acids.[6][] |
| Storage | 2-8°C, desiccated | Standard for Fmoc-amino acids to prevent degradation.[] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-3-Methyl-D-Homophenylalanine is as a building block in Fmoc-based SPPS.[2][9] Its incorporation follows the standard, cyclical workflow of deprotection, activation, and coupling. The rationale for this method lies in its efficiency and robustness, allowing for the stepwise assembly of a peptide chain while it remains anchored to an insoluble resin support, which simplifies the removal of excess reagents and byproducts through simple washing steps.[3][4]
The workflow for incorporating a single amino acid, including our target compound, is a microcosm of the entire peptide synthesis process.
Caption: Standard cycle for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Single Coupling Cycle
This protocol details a representative procedure for coupling Fmoc-3-Methyl-D-Homophenylalanine to a growing peptide chain on a solid-phase resin support.
Materials and Reagents:
-
Peptide-resin (with a free N-terminal amine)
-
Fmoc-3-Methyl-D-Homophenylalanine
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Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
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Activation Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine)
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Solvents: DMF, Isopropanol (IPA)
Methodology:
-
Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes to ensure optimal accessibility of the reactive sites.
-
Fmoc Deprotection (If applicable):
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This step is performed on the N-terminal residue already attached to the resin before coupling our target amino acid.
-
Drain the DMF from the swelled resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[5] The release of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy to confirm reaction completion.[5]
-
-
Washing:
-
Thoroughly wash the resin to remove all traces of piperidine. A typical wash cycle is 3-5 times with DMF, followed by 3 times with IPA, and finally 3 times with DMF.
-
-
Amino Acid Activation and Coupling:
-
Causality: The carboxyl group of the incoming amino acid must be activated to form a reactive intermediate that will readily form an amide bond with the free amine on the resin. HBTU and DIC are common activators that create highly reactive esters.[4]
-
In a separate vessel, dissolve Fmoc-3-Methyl-D-Homophenylalanine (3-5 equivalents relative to resin loading) and an equimolar amount of HBTU in DMF.
-
Add DIPEA (2 equivalents per equivalent of amino acid) to the solution to raise the pH and facilitate the activation reaction.
-
Immediately add this activation mixture to the washed resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. The completion of the coupling can be monitored using a qualitative ninhydrin (Kaiser) test, which detects free primary amines.
-
-
Final Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly as described in step 3 (3-5x DMF, 3x IPA, 3x DMF) to remove excess reagents and byproducts.
-
The resulting peptide-resin is now elongated by one residue (3-Methyl-D-Homophenylalanine) and carries a new N-terminal Fmoc group, ready for the next cycle of deprotection and coupling.
Conclusion and Future Outlook
Fmoc-3-Methyl-D-Homophenylalanine represents a sophisticated chemical tool that empowers peptide chemists and drug developers to engineer peptides with enhanced therapeutic properties. The combination of enzymatic resistance conferred by its D-configuration, altered conformational dynamics from the homophenylalanine backbone, and modulated steric/hydrophobic profile from the methyl group makes it a high-value building block. Its seamless integration into the well-established Fmoc-SPPS workflow ensures that its application is both practical and scalable.[9][] As the demand for novel peptide-based drugs continues to grow, the strategic use of custom-designed amino acids like Fmoc-3-Methyl-D-Homophenylalanine will be pivotal in advancing the frontiers of medicine, leading to more potent, stable, and specific therapeutic agents.
References
-
Fmoc-3,5-dimethyl-D-homophenylalanine | C27H27NO4 | CID 171702992 - PubChem . National Center for Biotechnology Information. [Link]
-
N-Fmoc-3-Methyl-a-methyl-DL-phenylalanine | C26H25NO4 | CID 171703036 - PubChem . National Center for Biotechnology Information. [Link]
-
Fmoc-beta-HPhe(3-Me)-OH; CAS 270062-94-7 - Aapptec Peptides . Aapptec. [Link]
-
Fmoc Peptide Synthesis - Mtoz Biolabs . Mtoz Biolabs. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol . LinkedIn. [Link]
-
Advances in Fmoc solid-phase peptide synthesis - PMC - NIH . National Institutes of Health. [Link]
-
Synthesis and Application of Fmoc-His(3-Bum)-OH . European Peptide Society. [Link]
-
Fmoc-Phe-D-Phe-OH | C33H30N2O5 | CID 124637418 - PubChem . National Center for Biotechnology Information. [Link]
-
Fmoc-D-MePhe-OH [138775-05-0] - Aapptec Peptides . Aapptec. [Link]
-
Fmoc-3-(1-Morpholinyl)-L-Ala-OH - PubChem . National Center for Biotechnology Information. [Link]
Sources
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chempep.com [chempep.com]
- 6. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 9. Fmoc Peptide Synthesis | MtoZ Biolabs [mtoz-biolabs.com]
